Bis(2-chloropropyl)carbamic acid, ethyl ester

Antitumor Activity Alkylating Agent Walker 256 Carcinosarcoma

Bis(2-chloropropyl)carbamic acid, ethyl ester (CAS 5580-27-8), also known as ethyl bis(2-chloropropyl)carbamate, is a carbamate ester characterized by two 2-chloropropyl substituents on the carbamate nitrogen and an ethyl ester moiety. Its molecular formula is C9H17Cl2NO2 with a molecular weight of 242.14 g/mol.

Molecular Formula C9H17Cl2NO2
Molecular Weight 242.14 g/mol
CAS No. 5580-27-8
Cat. No. B13755370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-chloropropyl)carbamic acid, ethyl ester
CAS5580-27-8
Molecular FormulaC9H17Cl2NO2
Molecular Weight242.14 g/mol
Structural Identifiers
SMILESCCOC(=O)N(CC(C)Cl)CC(C)Cl
InChIInChI=1S/C9H17Cl2NO2/c1-4-14-9(13)12(5-7(2)10)6-8(3)11/h7-8H,4-6H2,1-3H3
InChIKeyAMZPPCYQXDTKCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2-chloropropyl)carbamic Acid Ethyl Ester (CAS 5580-27-8) – Technical Procurement and Structural Overview


Bis(2-chloropropyl)carbamic acid, ethyl ester (CAS 5580-27-8), also known as ethyl bis(2-chloropropyl)carbamate, is a carbamate ester characterized by two 2-chloropropyl substituents on the carbamate nitrogen and an ethyl ester moiety. Its molecular formula is C9H17Cl2NO2 with a molecular weight of 242.14 g/mol [1]. The compound is a liquid at ambient temperature with a computed density of approximately 1.145–1.146 g/cm³, a boiling point of ~290.7 °C at 760 mmHg, and a flash point of ~129.6 °C [2]. Structurally, it belongs to the class of N,N-disubstituted carbamic acid esters and has been referenced in patent literature as an antineoplastic agent and as an intermediate in pharmaceutical synthesis [3].

Why In-Class Carbamates Cannot Be Casually Substituted for Bis(2-chloropropyl)carbamic Acid Ethyl Ester (CAS 5580-27-8)


Carbamate esters as a class exhibit broad chemical and biological diversity; however, even closely related analogs cannot be considered interchangeable in scientific or industrial applications. The specific substitution pattern of Bis(2-chloropropyl)carbamic acid, ethyl ester—featuring two 2-chloropropyl groups on the carbamate nitrogen—confers distinct alkylating reactivity, lipophilicity, and steric properties that diverge significantly from mono-substituted carbamates (e.g., urethan), chloroethyl analogs (e.g., nitrogen mustard), or carbamates with alternative halogen placement [1]. In vivo antitumor efficacy and toxicity profiles are exquisitely sensitive to these structural nuances, as demonstrated by head-to-head comparative data in the Walker 256 rat tumor model where the target compound exhibited superior activity to urethan and a more favorable hematological toxicity profile than nitrogen mustard [1]. Consequently, procurement decisions predicated solely on class-level similarity risk compromising experimental reproducibility, therapeutic efficacy, or synthetic outcome.

Quantitative Differential Evidence for Bis(2-chloropropyl)carbamic Acid Ethyl Ester (CAS 5580-27-8) vs. Closest Analogs


Antitumor Activity in Walker 256 Rat Model: Direct Head-to-Head Comparison with Urethan (Ethyl Carbamate)

In the transplanted Walker 256 tumor model in rats, ethyl bis(2-chloropropyl)carbamate demonstrated outstanding activity that was explicitly described as higher than that of urethan (ethyl carbamate) [1]. Urethan itself was previously reported to be inactive or only weakly active in this model, underscoring the marked activity enhancement conferred by the bis(2-chloropropyl) substitution pattern [1].

Antitumor Activity Alkylating Agent Walker 256 Carcinosarcoma In Vivo Efficacy

Hematological Toxicity Profile: Comparative Assessment vs. Nitrogen Mustard (Bis(2-chloroethyl)methylamine)

The patent disclosure explicitly states that ethyl bis(2-chloropropyl)carbamate has a lower toxicity than that of known analogues and, crucially, there is no evidence of its having the severe haemopoietic toxicity of nitrogen mustard (bis(2-chloroethyl)methylamine) [1]. Nitrogen mustard is the prototypical alkylating agent notorious for causing profound myelosuppression; the absence of this severe hematopoietic toxicity in the target compound represents a differentiated safety margin.

Toxicity Hematopoietic Toxicity Alkylating Agent Safety Pharmacology

Structure–Activity Differentiation: Alkylating Reactivity and Steric Profile vs. Chloroethyl Analogs

The compound contains two 2-chloropropyl groups, which confer a distinct alkylating reactivity profile compared to the more common bis(2-chloroethyl) motif found in nitrogen mustards. The 2-chloropropyl moiety, bearing a methyl substituent adjacent to the reactive center, exhibits altered nucleophilic substitution kinetics relative to the unsubstituted 2-chloroethyl group [1]. While direct kinetic data for the target compound are not available, class-level inference from the broader literature on chloroalkyl amines indicates that β-methyl substitution in 2-chloropropyl derivatives reduces SN2 reactivity due to steric hindrance and alters the electrophilic character of the aziridinium intermediate [1].

Structure-Activity Relationship Alkylating Agent Reactivity Steric Effects

Physicochemical Differentiation: Computed LogP and Topological Polar Surface Area vs. Chlorpropham (Isopropyl 3-chlorocarbanilate)

Computed physicochemical properties differentiate Bis(2-chloropropyl)carbamic acid, ethyl ester from the herbicidal carbamate chlorpropham (isopropyl 3-chlorocarbanilate). The target compound has a computed XLogP3 of 2.5 and a topological polar surface area (TPSA) of 29.5 Ų [1]. In contrast, chlorpropham has a reported logP of approximately 3.4 and a TPSA of 38.3 Ų [2]. The lower lipophilicity (XLogP3 2.5 vs. 3.4) and reduced TPSA suggest distinct membrane permeability and solubility profiles, which are critical parameters for in vivo bioavailability and formulation considerations.

Lipophilicity LogP TPSA Physicochemical Properties ADME

Recommended Research and Industrial Application Scenarios for Bis(2-chloropropyl)carbamic Acid Ethyl Ester (CAS 5580-27-8)


In Vivo Antitumor Efficacy Studies in Walker 256 Carcinosarcoma Models

Based on direct head-to-head comparison data, ethyl bis(2-chloropropyl)carbamate is particularly well-suited for researchers investigating alkylating carbamates in the Walker 256 rat tumor model. The compound has demonstrated outstanding antitumor activity that surpasses that of urethan in this specific model, making it a superior positive control or test article for mechanistic studies of alkylating agent efficacy [1].

Hematological Safety Profiling of Alkylating Carbamates

For studies aiming to dissect the hematopoietic toxicity associated with alkylating agents, this compound offers a differentiated profile. It lacks the severe haemopoietic toxicity characteristic of nitrogen mustard, enabling researchers to examine antitumor efficacy in vivo with reduced confounding from myelosuppression [1]. This makes it a valuable tool for evaluating the therapeutic window of carbamate-based alkylators.

Synthesis of Advanced Alkylating Agent Intermediates

The compound serves as a key synthetic intermediate in the preparation of more complex alkylating carbamates and related antineoplastic agents [1]. Its specific chlorination pattern (2-chloropropyl groups) can be exploited to generate derivatives with tailored reactivity profiles, particularly where the steric and electronic effects of β-methyl substitution are desired over the unsubstituted chloroethyl analogs.

Physicochemical Profiling and Formulation Development

With a computed XLogP3 of 2.5 and a TPSA of 29.5 Ų, the compound occupies a distinct physicochemical space relative to other carbamates such as chlorpropham (XLogP3 ~3.4, TPSA 38.3 Ų) [1][2]. Researchers developing liposomal formulations, emulsions, or other delivery systems may find this intermediate lipophilicity advantageous for achieving balanced solubility and permeability characteristics.

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